Ethylparaben sulfate

Description

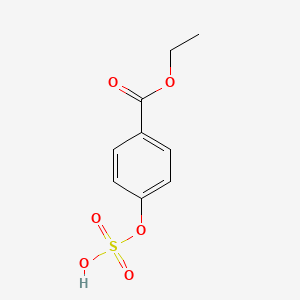

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O6S |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

ethyl 4-sulfooxybenzoate |

InChI |

InChI=1S/C9H10O6S/c1-2-14-9(10)7-3-5-8(6-4-7)15-16(11,12)13/h3-6H,2H2,1H3,(H,11,12,13) |

InChI Key |

LJXYMXIWXRFOHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |

Origin of Product |

United States |

Biotransformation Pathways of Ethylparaben Sulfate

Enzymatic Sulfation of Ethylparaben (B1671687) Precursors

The biotransformation of ethylparaben into its sulfated conjugate is an enzymatic process primarily mediated by a family of enzymes known as sulfotransferases (SULTs). This reaction, a key component of phase II metabolism, facilitates the elimination of the compound from the body. researchgate.netnih.gov

Cytosolic Sulfotransferases (SULTs) in Ethylparaben Conjugation

Cytosolic sulfotransferases are a superfamily of enzymes responsible for catalyzing the transfer of a sulfonate group from a universal donor molecule to a variety of substrates, including xenobiotics like parabens. nih.govresearchgate.net This conjugation reaction generally increases the water solubility of the substrate, thereby facilitating its excretion. nih.gov The sulfation of parabens, including ethylparaben, has been observed to occur in various tissues, including the liver and skin, albeit to a lesser extent in the latter. europa.eu

Several isoforms of cytosolic sulfotransferases (SULTs) have been identified in humans, each with distinct but often overlapping substrate specificities. nih.gov Research indicates that specific SULT isoforms are involved in the sulfation of parabens. Notably, SULT1A1 is a key enzyme in the metabolism of small phenolic compounds and has been shown to have catalytic activity towards parabens. europa.eunih.govresearchgate.net While butylparaben (B1668127) has been a focus of much of this research, the findings are considered relevant for other parabens like ethylparaben. europa.eu Other isoforms, such as SULT1A3, SULT1B1, and SULT1E1, also play roles in metabolizing various phenolic compounds and steroids, and their potential involvement in paraben sulfation is an area of ongoing investigation. researchgate.netfrontiersin.org For instance, SULT1A3 is primarily involved in the sulfation of catecholamine neurotransmitters, while SULT1E1 is crucial for estrogen sulfation. nih.govnih.gov

Table 1: Key Cytosolic Sulfotransferase Isoforms and Their Relevance to Paraben Metabolism

| SULT Isoform | Primary Substrates | Known or Potential Role in Paraben Sulfation |

|---|---|---|

| SULT1A1 | Small phenols, xenobiotics, drugs. researchgate.netnih.gov | Proven catalytic activity towards parabens, considered a primary defense against them. europa.eu |

| SULT1A3 | Catecholamine neurotransmitters. nih.govnih.gov | Generally shows low activity towards parabens. researchgate.net |

| SULT1B1 | Steroids, xenobiotics. researchgate.netcir-safety.org | Exhibits activity towards some phenolic compounds. researchgate.net |

The efficiency of sulfation can vary depending on the specific paraben and the SULT isoform involved. Studies have shown that the rate of metabolism can be influenced by the length of the alkyl chain of the paraben. cir-safety.orgcir-safety.org For instance, some research suggests that the rate of hydrolysis, a competing metabolic pathway, decreases as the ester chain length increases. researchgate.net Conversely, the inhibitory potency of parabens on SULT activity appears to increase with a longer ester chain. cir-safety.orgeuropa.eu This suggests a complex relationship between the chemical structure of the paraben and its interaction with metabolic enzymes. The enzyme kinetics of these reactions are often characterized by substrate inhibition, where at high concentrations, the substrate itself can inhibit the enzyme's activity. researchgate.net

The enzymatic sulfation of any substrate, including ethylparaben, is critically dependent on a universal sulfate (B86663) donor molecule called 3'-phosphoadenosine 5'-phosphosulfate (PAPS). researchgate.netnih.gov PAPS is synthesized in the body from ATP and inorganic sulfate in a two-step enzymatic reaction. nih.gov The SULT enzymes catalyze the transfer of the sulfonate group from PAPS to the hydroxyl group of the paraben, forming the sulfate conjugate. nih.gov The availability of PAPS can be a rate-limiting factor for sulfation reactions. nih.govtaylorandfrancis.com Since the cellular concentration of PAPS is limited and can be rapidly consumed, the capacity of the sulfation pathway is considered to be low, although it is a high-affinity process. nih.gov

Substrate Specificity and Enzyme Kinetics in Sulfation

Sulfation Mechanisms in Biological Systems

In biological systems, sulfation is a crucial detoxification pathway. researchgate.netnih.gov After absorption, ethylparaben can be metabolized in tissues like the liver and skin. researchgate.neteuropa.eu The sulfation process, occurring in the cytosol of cells, converts ethylparaben into the more water-soluble ethylparaben sulfate. nih.gov This conjugated metabolite is then more readily excreted from the body, primarily in the urine. researchgate.net While hydrolysis to p-hydroxybenzoic acid is a major metabolic route for parabens, sulfation of the parent compound represents another significant pathway for its elimination. researchgate.netresearchgate.net

Hydrolysis and Desulfation Mechanisms of this compound

Once formed, this compound can potentially undergo further metabolic processes, including hydrolysis and desulfation.

Hydrolysis of the ester bond in ethylparaben is a primary metabolic pathway, catalyzed by carboxylesterases, leading to the formation of p-hydroxybenzoic acid (PHBA). researchgate.netnih.gov This can occur both before and after sulfation. If ethylparaben is first hydrolyzed to PHBA, PHBA itself can then be a substrate for sulfation or other conjugation reactions. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| Ethylparaben | |

| This compound | |

| p-Hydroxybenzoic acid | |

| 3'-Phosphoadenosine 5'-phosphosulfate | |

| Butylparaben | |

| Methylparaben | |

| Propylparaben | |

| p-Hydroxyhippuric acid | |

| Dopamine | |

| Epinephrine | |

| Estrogens | |

| Estradiol | |

| Estrone | |

| Dehydroepiandrosterone | |

| p-Nitrophenol |

Enzymatic Hydrolysis of Sulfate Esters (Sulfatases)

Sulfatases are a diverse group of enzymes that catalyze the hydrolysis of sulfate esters, leading to the formation of an alcohol and an inorganic sulfate. These enzymes are classified into different types based on their structure and catalytic mechanism. The hydrolysis of organic sulfate esters can occur through two main pathways: cleavage of the sulfur-oxygen (S-O) bond or the carbon-oxygen (C-O) bond. researchgate.net The preferred mechanism often depends on the nature of the substrate, with aromatic sulfates typically undergoing S-O bond cleavage, while primary and secondary alkyl sulfates favor C-O bond cleavage. researchgate.netnih.gov

Type I Sulfatase Catalysis and S-O Bond Cleavage

Type I sulfatases, which are part of the alkaline phosphatase superfamily, are a prominent group of enzymes that catalyze the hydrolysis of sulfate esters via an S-O bond cleavage mechanism. acs.orgresearchgate.net A key feature of these enzymes is the presence of a Cα-formylglycine (FGly) residue in their active site, which is essential for their catalytic activity. researchgate.netoup.com This FGly residue is formed through a post-translational modification of a conserved cysteine or serine residue. researchgate.netoup.com

The catalytic mechanism of Type I sulfatases involves the hydrated form of the FGly residue acting as the nucleophile. anu.edu.auusu.edu This nucleophile attacks the sulfur atom of the sulfate ester, leading to the cleavage of the S-O bond and the formation of a covalent enzyme-sulfate intermediate. acs.organu.edu.auusu.edu This intermediate is then hydrolyzed to release the inorganic sulfate and regenerate the active enzyme. usu.edu Theoretical studies suggest that the release of the sulfate from the intermediate preferentially occurs through an E2 elimination mechanism. acs.orgnih.gov

Alkyl Sulfatases and C-O Bond Cleavage Mechanisms

In contrast to the S-O bond cleavage seen with aromatic sulfates, the hydrolysis of primary and secondary alkyl sulfates is often catalyzed by alkyl sulfatases, which proceed through a C-O bond cleavage mechanism. researchgate.netnih.gov This distinction in mechanism is a key factor in the classification of sulfatases. researchgate.net Some alkyl sulfatases, such as the one from Pseudomonas sp. DSM6611 (Pisa1), have been shown to catalyze the hydrolysis of secondary alkyl sulfates with an inversion of the stereochemical configuration at the carbon atom, confirming a C-O bond cleavage. nih.gov These enzymes often belong to the metallo-β-lactamase family and utilize a binuclear metal cluster, typically Zn2+, in their active site. nih.gov An invariant histidine residue has been identified as a crucial general acid for the protonation of the sulfate leaving group in this mechanism. nih.gov

Active Site Residues and Catalytic Promiscuity of Sulfatases

The active sites of sulfatases contain highly conserved residues that are critical for substrate binding and catalysis. oup.com In Type I sulfatases, besides the essential formylglycine, other conserved residues, including those that coordinate a divalent metal ion, contribute to the catalytic process. oup.comanu.edu.au The electrostatic environment of the active site plays a significant role in stabilizing the transition state and can influence substrate specificity. nih.gov

Many sulfatases exhibit catalytic promiscuity, meaning they can catalyze the hydrolysis of a variety of substrates, including both sulfate and phosphate (B84403) esters. nih.govresearchgate.net This promiscuity is thought to be facilitated by the large and flexible active sites of these enzymes, which can accommodate different substrates. researchgate.netpnas.org The ability of the active site residues to provide electrostatic stabilization for different transition states contributes to this phenomenon. nih.gov The formylglycine residue is also considered important for promiscuity as it allows for the degradation of various covalent intermediates through a common, energetically favorable pathway. nih.gov

Uncatalyzed and Enzyme-Catalyzed Hydrolysis Kinetics of Sulfate Esters

The uncatalyzed hydrolysis of sulfate monoesters in solution is an exceedingly slow process. nih.gov In contrast, enzyme-catalyzed hydrolysis by sulfatases demonstrates remarkable rate enhancements. usu.edu

| Reaction | Mechanism | Brønsted βLG |

| Uncatalyzed Aryl Sulfate Hydrolysis | SN2 | -1.81 acs.orgnih.gov |

| Pseudomonas aeruginosa Arylsulfatase-Catalyzed Hydrolysis | SN2 at sulfur | -0.86 ± 0.23 acs.orgnih.gov |

Identification of Metabolites Resulting from this compound Hydrolysis

Upon hydrolysis, this compound is cleaved into its constituent components. The primary metabolites resulting from this process are ethylparaben and inorganic sulfate .

Following the initial hydrolysis, ethylparaben itself is further metabolized. It is readily absorbed and subsequently hydrolyzed by esterases found in the liver and skin into p-hydroxybenzoic acid . atamanchemicals.comncats.iocir-safety.org This primary metabolite, p-hydroxybenzoic acid, can then undergo further conjugation reactions, leading to the formation of metabolites such as p-hydroxyhippuric acid (a glycine (B1666218) conjugate) and p-hydroxybenzoyl glucuronide . nih.goveuropa.eu These conjugated metabolites are then rapidly excreted from the body, primarily in the urine. atamanchemicals.comncats.io Studies have also identified p-carboxyphenyl sulfate as a metabolite. europa.eu

| Parent Compound | Initial Hydrolysis Products | Subsequent Metabolites |

| This compound | Ethylparaben, Inorganic Sulfate | p-hydroxybenzoic acid, p-hydroxyhippuric acid, p-hydroxybenzoyl glucuronide, p-carboxyphenyl sulfate nih.goveuropa.eu |

Advanced Analytical Methodologies for Ethylparaben Sulfate Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating ethylparaben (B1671687) sulfate (B86663) from its parent compound, other metabolites, and endogenous matrix components. The choice of technique depends on the required speed, resolution, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of parabens and their metabolites. helixchrom.comresearchgate.net Given that ethylparaben sulfate is more polar than its parent compound, reversed-phase HPLC is the most common approach. Separation is typically achieved on a C18 or C8 stationary phase, where the mobile phase composition is optimized to ensure retention and resolution. ijpsonline.com A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol), is often employed to separate the polar sulfate conjugate from the less polar parent paraben. researchgate.netresearchgate.net

While standard UV-Vis detectors set at around 254-258 nm are effective for detecting the aromatic ring present in this compound, advanced detectors offer enhanced sensitivity and specificity. ijpsonline.comnih.gov

Photodiode Array (PDA) / Diode Array Detectors (DAD): These detectors acquire the entire UV-Vis spectrum for a given peak, providing spectral information that can help confirm peak identity and purity. nih.govresearchgate.net

Fluorescence Detectors (FLD): By setting specific excitation and emission wavelengths (e.g., excitation at 254 nm and emission at 310 nm for parabens), FLD can offer higher sensitivity and selectivity compared to UV detection, as fewer compounds in a complex matrix will naturally fluoresce. researchgate.net

Charged Aerosol Detectors (CAD): CAD is a universal detector that can quantify any non-volatile analyte, including this compound. thermofisher.com Its response is largely independent of the chemical structure of the analyte, making it useful for quantifying compounds that lack a strong chromophore, though this is not the case for parabens. thermofisher.com

Table 1: Representative HPLC Conditions for Paraben Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (150 x 4.6 mm, 5 µm) researchgate.net | C8 (150 x 4.6 mm, 5 µm) ijpsonline.com | C18 (250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Methanol-water-phosphoric acid (gradient) researchgate.net | Acetonitrile, tetrahydrofuran, water (21:13:66, v/v/v) ijpsonline.com | Acetonitrile and 0.05 M phosphate (B84403) buffer (35:65, v/v) researchgate.net |

| Flow Rate | Varies (not specified) | 1.0 mL/min ijpsonline.com | 1.0 mL/min researchgate.net |

| Detection | Photodiode-Array (PDA) researchgate.net | UV at 258 nm ijpsonline.com | UV at 205 nm researchgate.net |

| Analyte(s) | Methyl-, Ethyl-, Propyl-, Butylparaben (B1668127) researchgate.net | Phenoxyethanol, Methyl-, Ethyl-, Propylparaben ijpsonline.com | Methyl-, Propylparaben researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. rjptonline.orgijsrtjournal.com This allows for separations at much higher pressures, resulting in significantly faster analysis times, improved resolution, and greater sensitivity. rjptonline.orgijsrtjournal.comscirp.org For the analysis of this compound, UPLC offers a high-throughput alternative to conventional HPLC, which is particularly advantageous in large-scale biomonitoring or metabolism studies. researchgate.netresearchgate.net

A UPLC method can reduce the analysis time for parabens from over 10 minutes to less than 5 minutes, without compromising separation efficiency. researchgate.netresearchgate.net The increased peak concentration (narrower peaks) associated with UPLC also leads to enhanced detection sensitivity. scirp.org

Table 2: Comparison of Typical HPLC and UPLC Performance for Paraben Analysis

| Feature | HPLC | UPLC |

|---|---|---|

| Particle Size | 3 - 5 µm rjptonline.org | < 2 µm ijsrtjournal.com |

| Typical Column Length | 150 - 250 mm helixchrom.comresearchgate.net | 50 - 100 mm researchgate.netresearchgate.net |

| Analysis Time | 10 - 20 minutes ijpsonline.comresearchgate.net | < 5 minutes researchgate.netresearchgate.net |

| System Pressure | Lower (e.g., < 400 bar) | Higher (up to 1000 bar / 15,000 psi) rjptonline.orgscirp.org |

| Resolution | Good | Excellent rjptonline.org |

| Solvent Consumption | Higher | Lower ijsrtjournal.com |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. rjstonline.com However, it is generally unsuitable for the direct analysis of highly polar and non-volatile molecules like this compound. akjournals.comresearchgate.net The sulfate group makes the molecule thermally labile, meaning it would likely decompose at the high temperatures required for GC injection and analysis.

To make this compound amenable to GC, a derivatization step would be necessary to convert the polar functional groups into more volatile and stable moieties. akjournals.comrsc.org Silylation is a common derivatization technique for polar compounds. rsc.org However, this process adds complexity and potential for analytical error. Furthermore, the derivatization conditions could potentially cleave the sulfate conjugate, leading to inaccurate quantification of the metabolite. For these reasons, liquid chromatography-based methods are overwhelmingly preferred for the analysis of sulfated metabolites like this compound. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and trace-level quantification of metabolites. When coupled with LC or UPLC, it provides unparalleled selectivity and sensitivity.

Tandem mass spectrometry (MS/MS) is the gold standard for structural confirmation of metabolites in complex mixtures. ijpras.comthermofisher.com In a typical UPLC-MS/MS workflow for this compound, the analysis would be performed in negative ionization mode, as the sulfate and phenolic groups are readily deprotonated. mdpi.com

The process involves two stages of mass analysis:

Precursor Ion Selection: The first mass spectrometer (Q1) is set to isolate the deprotonated molecular ion (precursor ion) of this compound, which has an expected mass-to-charge ratio (m/z) of 245.0. nih.gov

Collision-Induced Dissociation (CID): The isolated precursor ion is passed into a collision cell (q2), where it is fragmented by collision with an inert gas.

Product Ion Analysis: The resulting fragment ions (product ions) are analyzed by the second mass spectrometer (Q3).

The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, the most anticipated fragmentation pathway is the neutral loss of the SO₃ group (80 Da), yielding a product ion corresponding to the deprotonated ethylparaben at m/z 165.0. mdpi.com This specific transition from m/z 245.0 to m/z 165.0 is a unique signature that can be used for highly selective detection in Multiple Reaction Monitoring (MRM) mode, allowing for accurate quantification even at very low concentrations. ijpras.commdpi.com

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides a highly accurate mass measurement (typically with an error of < 5 ppm). ijpras.comacs.org This capability allows for the determination of a molecule's elemental formula, which is a powerful tool for identifying unknown compounds. For this compound (C₉H₁₀O₆S), the calculated monoisotopic mass of the neutral molecule is 246.0198 Da. nih.gov An HRMS instrument would measure a mass very close to this theoretical value, helping to distinguish it from other co-eluting compounds that might have the same nominal mass but a different elemental composition.

While HRMS is excellent for formula determination, differentiating between isomers (compounds with the same formula but different structures) can be challenging. For example, an isomer where the sulfate group is attached to a different position on the aromatic ring would have the exact same mass and elemental formula. In such cases, differentiation relies on other techniques:

Chromatographic Separation: If the isomers have different polarities, they may be separated by the LC column.

MS/MS Fragmentation: Isomers often produce different product ion spectra upon fragmentation, providing the necessary structural information. lcms.czcore.ac.uk

Ion Mobility Spectrometry (IMS): This advanced technique, often coupled with HRMS, separates ions based on their size, shape, and charge. acs.orgwaters.com Isomers with different three-dimensional structures will have different drift times through the ion mobility cell, allowing for their separation even if they are not resolved chromatographically. waters.com

Table 3: Key Mass Spectrometric Data for this compound

| Parameter | Value | Technique | Purpose |

|---|---|---|---|

| Chemical Formula | C₉H₁₀O₆S | - | Basic Information |

| Monoisotopic Mass | 246.0198 Da | HRMS | Elemental Formula Confirmation nih.gov |

| Precursor Ion [M-H]⁻ | m/z 245.0125 | MS, MS/MS, HRMS | Ion selection for fragmentation nih.gov |

| Primary Product Ion | m/z 165.0 (Loss of SO₃) | MS/MS | Structural confirmation mdpi.com |

| Ionization Mode | Negative Electrospray (ESI) | LC-MS | Efficient ion generation mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Electrochemical Detection Methods

A thorough search of scientific and technical databases reveals no published methods for the direct electrochemical detection of this compound. Research in the electrochemical analysis of parabens has been directed at the parent compounds.

For context, numerous electrochemical methods have been developed for Ethylparaben . These methods primarily utilize voltammetric and amperometric techniques and involve various types of modified electrodes to enhance sensitivity and selectivity. rsc.orgresearchgate.netresearchgate.netmdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. scielo.brelectrochemsci.orgresearchgate.net The principle of detection is the electrochemical oxidation of the paraben's phenolic group. scielo.br

However, as this compound features a sulfate group attached to this phenolic position, it is not susceptible to the same oxidation reactions under similar conditions. Therefore, these established methods for ethylparaben are not suitable for detecting its sulfated metabolite. No alternative electrochemical strategies specifically targeting this compound have been described in the available literature.

Table of Research Findings for Parent Compound Ethylparaben (for context)

The following table summarizes research findings for the electrochemical detection of the parent compound, ethylparaben, as no data exists for this compound.

| Electrode/Sensor | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|

| Electrochemically reduced fullerene nanorod modified GCE (ERC60NRs–NH–Ph–GCE) | Not Specified | 0.01–0.52 | 0.0038 | rsc.org |

| Molecularly imprinted polymer (MIP) film on GCE | Square Wave Voltammetry (SWV) | 20–100 | 0.4 | researchgate.net |

| Iodine-doped ZnO electrode (I0.05ZnO) | Cyclic Voltammetry (CV) | 100–800 & 1000–10000 | 14.09 | researchgate.net |

| Boron-Doped Diamond Electrode (BDDE) | Amperometry (with UPLC) | 0.6 - 300.8 (0.1 - 50 mg/L) | Not Specified | scirp.org |

Computational Chemistry and Theoretical Studies of Ethylparaben Sulfate

Molecular Dynamics Simulations of Sulfate (B86663) Conjugate Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comunimi.it This technique allows researchers to model the complex interactions between a molecule, such as a sulfate conjugate, and its biological environment, like proteins or cell membranes. nih.gov

Extensive atomistic MD simulations have been used to investigate the interaction of parabens, including ethylparaben (B1671687), with model dipalmitoylphosphatidylcholine (DPPC) lipid bilayers and the human serum albumin (HSA) transport protein. oatext.comoatext.com These studies calculate the free energy profiles for the insertion of the paraben into the membrane, providing insight into its permeability and distribution. oatext.com For instance, simulations have shown that while ethylparaben may be less likely to adsorb to the bilayer surface compared to other parabens, hydrophobic interactions within the membrane core facilitate its transport. oatext.com

While specific MD studies on ethylparaben sulfate are not prominent, simulations on related sulfated molecules, such as glycosaminoglycans (GAGs), highlight the unique challenges and considerations for modeling sulfate groups. biorxiv.org Accurate simulation of sulfated compounds requires force fields that can correctly represent the charge distribution and interactions of the sulfate moiety with its surroundings, particularly with ions and polar water molecules. biorxiv.org

A hypothetical MD simulation of this compound would model its interaction with key biological molecules, such as the sulfotransferase enzymes that produce it or the sulfatase enzymes that could hydrolyze it. Such a simulation could reveal the specific binding modes, key amino acid interactions, and conformational changes that occur upon binding, offering a detailed view of its biological transport and metabolic fate.

Table 1: Conceptual Framework for a Molecular Dynamics Simulation of this compound

| Simulation Component | Description | Objective |

| System Setup | This compound molecule, a target protein (e.g., sulfatase), and a solvent box of water molecules and ions. | To create a realistic biological environment for observing interactions. |

| Force Field | A set of parameters (e.g., CHARMM, AMBER) that defines the potential energy of the system's particles. Parameters for the sulfate group must be carefully validated. biorxiv.org | To accurately calculate the forces between atoms and predict their motion. |

| Simulation Protocol | The system undergoes energy minimization, followed by heating and equilibration to the desired temperature and pressure, and a final production run for data collection. nih.gov | To allow the system to reach a stable, representative state before analysis. |

| Analysis | Calculation of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, and binding free energy (e.g., MM/PBSA). mdpi.comsemanticscholar.org | To quantify the stability of the complex, identify key interactions, and estimate the binding affinity between this compound and its target. |

Quantum Chemical Calculations of Reaction Mechanisms (e.g., Hydrolysis, Sulfation)

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to meticulously study the electronic structure of molecules and the mechanisms of chemical reactions. cas.cnstackexchange.comcreative-quantum.eu These methods can elucidate reaction pathways, identify transient intermediates, and calculate the energies involved in bond-making and bond-breaking processes. gdut.edu.cn The primary metabolic pathways for ethylparaben involve hydrolysis of the ester bond to form p-hydroxybenzoic acid and conjugation of the phenolic hydroxyl group, including sulfation. cir-safety.orgeuropa.euleesu.fr

Quantum chemistry offers a theoretical lens to examine these transformations. For example, calculations can model the degradation of parabens initiated by oxidants like ozone, computing rate constants using transition state theory. researchgate.net Similarly, the redox properties of parabens can be evaluated by computing electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scielo.brscielo.br

Applying these methods to this compound would involve modeling two key reactions: the sulfation of ethylparaben to form the conjugate and the hydrolysis of the sulfate ester bond in this compound.

The hydrolysis of a sulfate ester is a critical reaction that can determine the biological persistence of a sulfated metabolite. The sulfate group is attached to the ethylparaben molecule via a carbon-oxygen-sulfur bond, and this bond can undergo hydrolysis. chemithon.com The resulting alcohol sulfuric acids are often hydrolytically unstable and can decompose unless they are neutralized. chemithon.com

Transition State Theory (TST) is a cornerstone for understanding reaction kinetics. researchgate.net Quantum chemical calculations can precisely map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The highest point along this path is the transition state, a short-lived, high-energy configuration. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

A transition state analysis for the hydrolysis of this compound would involve:

Modeling Reactants: Defining the 3D structures and energies of this compound and the attacking species (e.g., a water molecule or hydroxide (B78521) ion).

Locating the Transition State: Using computational algorithms to find the specific molecular geometry of the transition state for the cleavage of the O-S bond.

Calculating Activation Energy: Determining the energy barrier (ΔG‡) for the reaction. Computational studies on the hydrolysis of other complex molecules have successfully calculated activation energies that agree with experimental values. science.gov

This analysis would provide a fundamental understanding of the stability of this compound and the conditions under which it might revert to its parent compound.

Conjugation reactions, such as sulfation, are fundamental to Phase II metabolism. In the body, this reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group (SO3) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of ethylparaben. nih.govnih.gov

Table 2: Energetic Parameters in the Computational Study of Ethylparaben Sulfation

| Parameter | Description | Significance | Computational Method |

| ΔHrxn | Enthalpy of Reaction | Determines if the reaction is exothermic or endothermic. | Density Functional Theory (DFT) or high-level ab initio methods (e.g., MP2, CCSD(T)). scielo.brscielo.br |

| ΔGrxn | Gibbs Free Energy of Reaction | Determines the spontaneity of the reaction under biological conditions. | Calculated from enthalpy, entropy, and temperature. |

| Ea or ΔG‡ | Activation Energy | The energy barrier that must be overcome for the reaction to occur; determines the reaction rate. | Determined from Transition State Theory calculations. gdut.edu.cnresearchgate.net |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals | Indicates the molecule's ability to donate or accept electrons, providing insight into its reactivity. scielo.brscielo.br | DFT or other quantum chemical methods. |

Transition State Analysis of Sulfate Ester Hydrolysis

In Silico Predictions of Enzymatic Specificity for Sulfation

In silico modeling is a crucial tool for predicting the metabolic fate of xenobiotics, including whether a compound will be a substrate or inhibitor for a specific enzyme. nih.gov For the sulfation of ethylparaben, the key enzymes are the cytosolic sulfotransferases (SULTs), with SULT1A1 and SULT2A1 being responsible for the majority of Phase II sulfation of foreign compounds. nih.gov

Highly accurate in silico models have been developed to predict SULT activity. nih.gov These models integrate insights into the structure and dynamics of the enzymes to screen large libraries of compounds and identify potential substrates and inhibitors. The process typically involves:

Molecular Docking: Simulating the binding of the potential substrate (ethylparaben) into the active site of the SULT enzyme crystal structure. This predicts the most likely binding pose and estimates the binding affinity.

Molecular Dynamics: Refining the docked pose by running MD simulations to account for the flexibility of both the protein and the ligand, providing a more dynamic and realistic view of the binding interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of compounds with their observed biological activity (e.g., inhibition of a SULT enzyme).

Experimental studies have shown that parabens can inhibit estrogen sulfotransferase activity in human skin, and the potency of this inhibition increases with the length of the paraben's alkyl ester chain. nih.govresearchgate.net This clear structure-activity relationship provides a strong foundation for developing in silico models. Such models have proven to be highly accurate in identifying new drug substrates for SULT1A1 and SULT2A1, demonstrating the power of these computational approaches to predict Phase II sulfation. nih.gov Therefore, applying these validated models would be a highly effective method for predicting the specificity and efficiency of ethylparaben sulfation by various SULT isoforms.

Table 3: Framework for In Silico Prediction of SULT Specificity for Ethylparaben

| Step | Computational Tool/Method | Input Data | Output/Prediction |

| 1. Target Identification | Database Search (e.g., PDB) | Human Sulfotransferase Isoforms (SULT1A1, SULT2A1, etc.) | 3D crystal structures of target enzymes. |

| 2. Ligand Preparation | Molecular Modeling Software | 2D structure of Ethylparaben | Optimized 3D structure of Ethylparaben with correct stereochemistry and charges. |

| 3. Binding Site Prediction | Molecular Docking (e.g., AutoDock, GOLD) | 3D structures of SULT enzyme and Ethylparaben. | Predicted binding pose of Ethylparaben in the active site; binding affinity score. |

| 4. Interaction Analysis | MD Simulations, Ligand Interaction Diagrams | The docked complex from Step 3. | Analysis of key interactions (hydrogen bonds, hydrophobic contacts), stability of binding. oatext.com |

| 5. Substrate/Inhibitor Prediction | Validated In Silico Models, QSAR | Molecular descriptors of Ethylparaben, results from docking/MD. | A prediction of whether Ethylparaben is a likely substrate or inhibitor for the specific SULT isoform. nih.gov |

Research Gaps and Future Directions in Ethylparaben Sulfate Studies

Comprehensive Elucidation of Specific Environmental Transformation Products

Current research on the environmental fate of parabens has concentrated on the degradation of the parent compounds. Studies have identified that ethylparaben (B1671687) can undergo various transformations in the environment, including hydroxylation and dealkylation, leading to a number of transformation products. For instance, advanced oxidation processes have been shown to degrade ethylparaben in aqueous solutions. researchgate.net The environmental transformation and abatement of parabens are of significant concern, with some studies exploring their remediation using natural minerals. human-exposome.com

However, a significant knowledge gap exists regarding the environmental transformation of ethylparaben sulfate (B86663). The specific pathways by which this sulfated conjugate degrades in soil and aquatic environments are unknown. Future research must aim to identify and quantify the specific products formed during the biodegradation and photodegradation of ethylparaben sulfate. Understanding the persistence, mobility, and potential ecotoxicity of these unique transformation products is crucial for a complete environmental risk assessment.

Advanced Spectroscopic Characterization of Conjugates in Complex Matrices

The characterization of ethylparaben in various samples is routinely performed using techniques like High-Performance Liquid Chromatography (HPLC), often coupled with UV-Visible spectrophotometry or mass spectrometry (GC-MS). ucc.edu.gh These methods are well-established for the parent compound. usp.org

The challenge, however, lies in the unambiguous identification and quantification of this compound within complex biological and environmental matrices, such as urine, wastewater, and tissue samples. Distinguishing this compound from its parent compound and other structurally similar metabolites, like glucuronide conjugates, requires more sophisticated analytical approaches. researchgate.netleesu.fr

Future research necessitates the application of advanced spectroscopic techniques. High-resolution tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation and precise measurement of these conjugates. Developing and validating these advanced methods will be critical for accurately assessing exposure levels and metabolic patterns in human and wildlife populations. The primary obstacle in this area remains the lack of commercially available, certified analytical standards for this compound.

Development of Novel Synthetic Routes for this compound Standards

The synthesis of ethylparaben is a well-documented industrial process, typically achieved through the acid-catalyzed esterification of p-hydroxybenzoic acid with ethanol. mdpi.comgoogle.com Various catalysts, including sulfuric acid or sodium hydrogen sulfate, are employed to facilitate this reaction. google.comtheic2.org

In stark contrast, there is a lack of established and efficient synthetic methodologies specifically for producing this compound. This absence of reliable synthetic routes is a major impediment to progress in the field, as it prevents the generation of pure analytical standards required for research.

The development of novel, high-yield synthetic pathways for this compound is a critical future direction. These standards are indispensable for:

Calibrating analytical instruments for accurate quantification.

Conducting toxicological and in-vitro experiments.

Spiking environmental and biological samples for method validation.

Elucidating metabolic pathways.

Overcoming this hurdle is a prerequisite for nearly all proposed avenues of research into the biological and environmental significance of this metabolite.

Integrated Multi-Omics Approaches for Sulfation Pathway Analysis

Paraben metabolism in humans and other organisms proceeds via two main routes: hydrolysis to p-hydroxybenzoic acid followed by conjugation, and direct conjugation of the parent paraben with glucuronic acid or sulfate. researchgate.netleesu.fr The direct sulfation of ethylparaben to form this compound is considered a subordinate but important metabolic pathway. researchgate.net However, the specific enzymes and the factors regulating this pathway are not well understood.

Integrated multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level view of metabolic processes. researchgate.net Such approaches have been highlighted as a promising avenue for understanding the biological response to various chemical exposures. researchgate.netinrs.fr

Future studies should leverage these integrated strategies to comprehensively analyze the ethylparaben sulfation pathway. A multi-omics approach could:

Identify the specific human sulfotransferase (SULT) enzyme isoforms responsible for the sulfation of ethylparaben. europa.eu

Quantify the metabolic flux through sulfation compared to competing pathways like glucuronidation.

Reveal how genetic polymorphisms in SULT enzymes may affect an individual's capacity to metabolize ethylparaben.

Elucidate the downstream biological effects and potential toxicity pathways associated with this compound formation.

Applying these advanced techniques will be instrumental in shifting from simple detection to a deeper mechanistic understanding of ethylparaben metabolism and its toxicological implications. science.gov

Data Table: Summary of Research Gaps and Future Directions

| Section | Research Gap | Future Direction |

| 6.1 | Lack of data on the environmental degradation of this compound. | Identify and quantify the specific environmental transformation products of this compound through biodegradation and photodegradation studies. |

| 6.2 | Difficulty in identifying and quantifying this compound in complex samples due to a lack of standards. | Develop and apply advanced spectroscopic methods (e.g., LC-MS/MS, NMR) for the unambiguous characterization of conjugates in biological and environmental matrices. |

| 6.3 | Absence of established, high-yield methods for synthesizing this compound. | Develop novel and efficient synthetic routes to produce pure analytical standards of this compound for research purposes. |

| 6.4 | Limited understanding of the specific enzymes and regulatory mechanisms of the ethylparaben sulfation pathway. | Utilize integrated multi-omics approaches to map the sulfation pathway, identify involved enzymes (SULTs), and understand its biological consequences. |

Q & A

Q. What experimental models are commonly used to assess the toxicity of ethylparaben sulfate, and how do their physiological responses inform safety thresholds?

Q. Which analytical techniques are effective for quantifying this compound in aqueous solutions, considering solubility and matrix interference?

Methodological Answer: High-performance liquid chromatography (HPLC) paired with microbial limit tests is recommended. A study on 50% magnesium sulfate solutions evaluated ethylparaben solubility (0.01–0.02%) and stability under varying storage conditions. Dissolution was incomplete at these concentrations, but microbial tests confirmed preservative efficacy when combined with other agents (e.g., hydrogen peroxide). Sample preparation should account for matrix effects by using analytic-grade solvents and controlled pH .

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) like photo-Fenton degradation alter this compound’s breakdown pathways in wastewater systems?

Methodological Answer: Photo-Fenton reactions (Fe²⁺/H₂O₂ under simulated sunlight) achieve near-complete ethylparaben degradation (>99% in 180 minutes) by generating hydroxyl radicals. A face-centered composite experimental design optimized Fe²⁺ and H₂O₂ concentrations, revealing increased biodegradability indices post-treatment. Key intermediates (e.g., hydroxylated derivatives) were identified via LC-MS, suggesting cleavage of the ester bond and aromatic ring oxidation as primary pathways .

Q. How can researchers reconcile conflicting data on this compound’s endocrine-disrupting effects across in vitro and in vivo studies?

Methodological Answer: Discrepancies arise from differences in metabolic activation, dose-response curves, and model organism sensitivity. For example, in vitro assays may overestimate bioactivity due to the absence of detoxification pathways present in vivo. A robust approach includes:

- Parallel Testing: Compare results from human cell lines (e.g., MCF-7) and whole-animal models (e.g., zebrafish).

- Dose Equivalence: Adjust concentrations to reflect physiological exposure levels.

- Metabolite Analysis: Quantify active metabolites (e.g., p-hydroxybenzoic acid) to assess bioavailability .

Q. What statistical methods are critical for interpreting dose-response relationships in this compound toxicity studies?

Methodological Answer: Probit analysis remains the gold standard for calculating LC₅₀ values, while ANOVA or mixed-effects models account for variability in repeated measures (e.g., hematological parameters across exposure durations). For non-linear responses, generalized additive models (GAMs) can identify threshold effects. Reporting confidence intervals and p-values is essential to address uncertainty, particularly in low-dose extrapolation .

Data Contradiction and Synthesis

Q. What methodological limitations arise when extrapolating this compound’s environmental persistence from laboratory to field conditions?

Methodological Answer: Lab studies often overlook environmental variables like microbial diversity, UV exposure, and temperature fluctuations. For instance, photo-Fenton degradation efficiency may decline in turbid water due to reduced light penetration. To improve generalizability:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.